(S)-2-Aminoindan-1-one can be classified as an amino ketone due to the presence of both an amino group and a carbonyl group in its structure. It is often synthesized from readily available starting materials, making it a valuable compound in organic synthesis. The compound's stereochemistry is crucial for its biological activity, and as such, it is typically produced in its enantiomerically pure form.
The synthesis of (S)-2-Aminoindan-1-one can be achieved through several methods, including:
These methods are advantageous due to their high yield and mild reaction conditions, which do not involve flammable or explosive substances, making them suitable for large-scale industrial production .
(S)-2-Aminoindan-1-one has a molecular formula of C₉H₉N O and a molecular weight of approximately 149.17 g/mol. Its structure features:
The stereochemistry at the chiral center significantly influences its pharmacological properties.
(S)-2-Aminoindan-1-one participates in various chemical reactions typical for amino ketones:
The versatility of (S)-2-Aminoindan-1-one makes it a useful intermediate in organic synthesis.
The mechanism of action for (S)-2-Aminoindan-1-one primarily involves its interaction with biological targets through hydrogen bonding and hydrophobic interactions due to its functional groups. This compound has been studied for its potential neuropharmacological effects, particularly in modulating neurotransmitter systems.
In particular, it may act on dopamine receptors or other neurotransmitter pathways, contributing to its effects in potential therapeutic applications .
(S)-2-Aminoindan-1-one exhibits several notable physical and chemical properties:
These properties facilitate its handling in laboratory settings and applications in drug formulation.
(S)-2-Aminoindan-1-one has several scientific applications:
The compound's unique structure and properties make it integral to ongoing research in medicinal chemistry and organic synthesis .
The foundational chemistry of aminoindanes traces back to Benedikt's 1893 synthesis of 2-aminoindane (2-AI) via 2-indanone oxime reduction—a low-yield process that established the core scaffold [2]. This early work enabled the systematic exploration of ring-substituted derivatives. Key synthetic advancements emerged in the mid-20th century: Richter and Schenck's 1956 synthesis of 5-methoxy-2-aminoindane (5-MeO-AI) demonstrated the feasibility of alkoxy modifications [7] [10], while Nichols' group in the 1980s–1990s revolutionized access to derivatives like 5,6-methylenedioxy-2-aminoindane (MDAI) via intramolecular cyclization of dihydrocinnamic acid precursors [1]. These routes involved critical steps:
Table 1: Key Synthetic Milestones in Aminoindane Chemistry
Year | Compound | Synthetic Innovation | Significance |
---|---|---|---|
1893 | 2-AI | 2-Indanone oxime reduction | First aminoindane scaffold |
1956 | 5-MeO-AI | Electrophilic aromatic substitution | Demonstrated ring-alkoxy functionality |
1990 | MDAI/MMAI | Dihydrocinnamic acid cyclization | Enabled diverse ring substitutions |
(S)-2-Aminoindan-1-one derivatives represent a strategic shift from flexible amphetamines to conformationally restrained scaffolds. Classical amphetamines like MDMA exhibit rotational freedom around the α-carbon-phenyl bond, allowing multiple conformations. In contrast, the fusion of the β-carbon to the aromatic ring in 2-aminoindanes creates a rigid phenethylamine mimic that locks the ethylamine sidechain perpendicular to the aromatic plane [1] [6]. This rigidity:
David Nichols' pivotal 1990 work demonstrated that MMAI (5-methoxy-6-methyl-2-aminoindane) exhibited >300-fold SERT selectivity over DAT, a profile unattainable with flexible amphetamines [1] [2].
The aminoindane scaffold emerged as a solution to MDMA-induced serotonergic neurotoxicity. In vivo rodent studies revealed:
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: